molecular formula C9H7NO3 B031610 N-(Hydroxymethyl)phthalimide CAS No. 118-29-6

N-(Hydroxymethyl)phthalimide

Cat. No.: B031610
CAS No.: 118-29-6
M. Wt: 177.16 g/mol
InChI Key: MNSGOOCAMMSKGI-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)phthalimide, also known as phthalimidomethanol, is an organic compound with the molecular formula C9H7NO3. It is a derivative of phthalimide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its utility in organic synthesis, particularly in the generation of anhydrous formaldehyde in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)phthalimide can be synthesized through the reaction of phthalimide with formaldehyde. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl group. The reaction can be represented as follows:

Phthalimide+FormaldehydeThis compound\text{Phthalimide} + \text{Formaldehyde} \rightarrow \text{this compound} Phthalimide+Formaldehyde→this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalimide.

    Reduction: It can be reduced to form phthalimidomethane.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(Hydroxymethyl)phthalimide has several applications in scientific research:

Comparison with Similar Compounds

  • N-(2-Hydroxyethyl)phthalimide
  • N-(Chloromethyl)phthalimide
  • N-(2-Butynyl)phthalimide
  • N-(4-Pentynyl)phthalimide

Comparison: N-(Hydroxymethyl)phthalimide is unique in its ability to release formaldehyde, making it particularly useful in applications requiring controlled formaldehyde delivery. In contrast, other similar compounds may not have this capability and are used for different purposes, such as in the synthesis of specific organic molecules .

Properties

IUPAC Name

2-(hydroxymethyl)isoindole-1,3-dione
Source PubChem
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InChI

InChI=1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSGOOCAMMSKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID1026954
Record name N-(Hydroxymethyl)phthalimide
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Molecular Weight

177.16 g/mol
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CAS No.

118-29-6
Record name N-(Hydroxymethyl)phthalimide
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Record name N-Hydroxymethylphthalimide
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Record name N-(Hydroxymethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-
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Record name N-HYDROXYMETHYLPHTHALIMIDE
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Synthesis routes and methods

Procedure details

Heterodisperse gel-type or macroporous anion exchangers are obtained, for example, by the phthalimide process according to U.S. Pat. No. 4,952,608, the contents of which are incorporated into the present application by reference. In this process, for example, phthalimide and formalin in 1,2-dichloroethane are first introduced and reacted to form N-methylolphthalimide. From this is produced bis(phthalimidomethyl) ether. First oleum, then polystyrene polymer beads crosslinked at 5% by weight are introduced. The suspension is heated to 70° C. and stirred for a further 18 hours. Dichloroethane is removed from the system by distillation. The resultant polymer beads are taken up in water, sodium hydroxide solution is added and the mixture is treated for 8 hours at 180° C. After they are cooled, the resultant aminomethylated polymer beads are extracted with water by washing.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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